
1-(2,2,2-Trifluoroethyl)piperidin-3-amine
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)piperidin-3-amine is a chemical compound . The IUPAC name for this compound is N-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride . The molecular weight of this compound is 255.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-2-1-3-11-4-6;;/h6,11-12H,1-5H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Complex Synthesis : A study described the synthesis and characterization of a series of complexes, including those with piperidine derivatives. This research highlights the potential of piperidine derivatives in the formation of complex molecular structures (Amirnasr et al., 2002).
Chemical Reactions and Transformations
- Catalytic Hydrogenation : Research on the catalytic hydrogenation of aminals demonstrated the formation of 3-(γ-Aminopropyl)-piperidines. This indicates the role of piperidine derivatives in chemical transformations (Zondler & Pfleiderer, 1975).
- Multicomponent Reactions : A study on 1,3-Dicarbonyl compounds revealed the formation of functionalized piperidines in the presence of catalytic amounts of bromodimethylsulfonium bromide. This underscores the versatility of piperidine derivatives in facilitating multicomponent reactions (Khan, Parvin, & Choudhury, 2008).
Applications in DNA Research
- DNA Strand Breakage : Piperidine, a related compound, is used in DNA sequencing to create strand breaks at sites of damaged bases. This illustrates the utility of piperidine derivatives in molecular biology (Mattes, Hartley, & Kohn, 1986).
Synthesis of Specific Structures
- Spiro-Fused Piperidines : A study developed a process for the synthesis of 3,5-dispirosubstituted piperidines, showcasing the potential of piperidine derivatives in creating complex molecular architectures (Lohar et al., 2016).
- Chiral Tertiary Amines : Research on the synthesis of optically active functionalized tertiary amines highlighted the creation of compounds with chiral piperidine skeletons (Okamatsu, Irie, & Katsuki, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNPPORHPVBDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



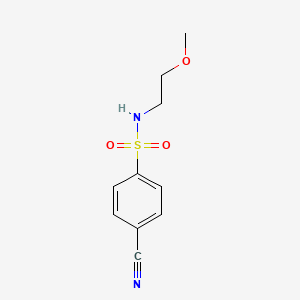

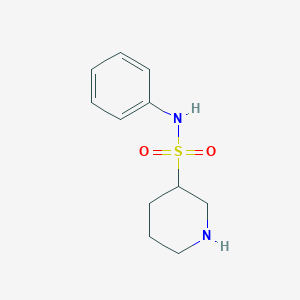
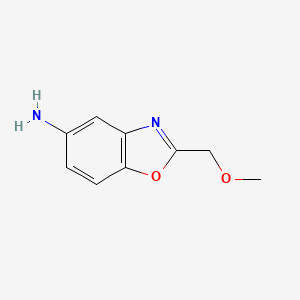
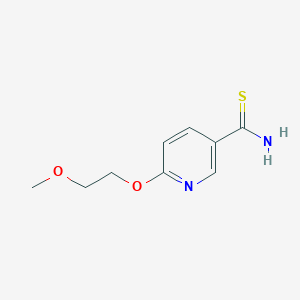


![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)
![2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B3199388.png)

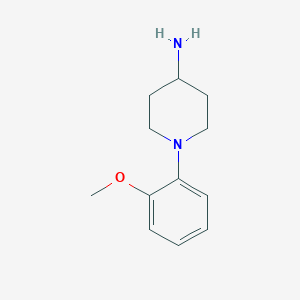

![2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199419.png)
![4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine](/img/structure/B3199422.png)